(3,5-Diphenyl-pyrazol-1-yl)-acetic acid

Overview

Description

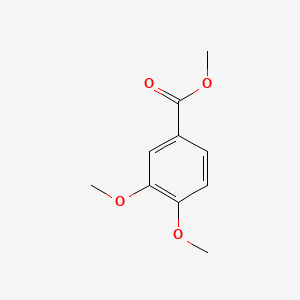

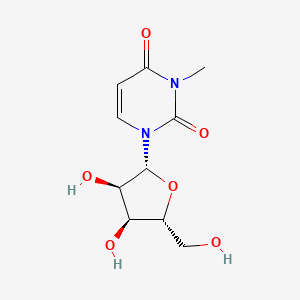

“(3,5-Diphenyl-pyrazol-1-yl)-acetic acid” is a biochemical used for proteomics research . It has a molecular formula of C17H14N2O2 and a molecular weight of 278.31 .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a mixture of a suitable chalcone and p-hydrazinobenzenesulfonamide hydrochloride in a 1:1.1 mol ratio in ethanol (25 ml) in the presence of glacial acetic acid (0.05 ml) was refluxed for 7 hours .Molecular Structure Analysis

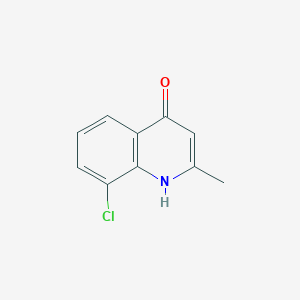

The molecular structure of “this compound” consists of a pyrazole ring attached to an acetic acid group . The pyrazole ring is further substituted with two phenyl groups at the 3rd and 5th positions .Physical and Chemical Properties Analysis

“this compound” has a predicted density of 1.20±0.1 g/cm3 . It has a boiling point of 496.2 °C at 760 mmHg and a flash point of 253.9 °C . The compound is predicted to have a pKa of 3.59±0.10 .Scientific Research Applications

Synthesis and Structural Characterization

- The compound has been obtained through condensation reactions, illustrating its utility in organic synthesis. For instance, the synthesis of 3,5-diphenyl-1H-pyrazole has been achieved by the condensation of dibenzoylmethane and thiosemicarbazide in acetic acid. This synthesis was confirmed using IR, 1H, and 13C NMR, and X-ray diffraction methods, showcasing its structural versatility and potential as a building block in chemical synthesis (Akbas et al., 2017).

Reactivity and Chemical Behavior

- The reactivity and chemical behavior of pyrazole derivatives have been explored in various studies. For example, the regioselectivities of thermal and acid-catalyzed reactions involving pyrazole derivatives have been thoroughly investigated, offering insights into their chemical properties and potential applications in synthetic chemistry (Vasin et al., 2018).

Ligand Applications in Organometallic Chemistry

- In organometallic chemistry, derivatives of (3,5-Diphenyl-pyrazol-1-yl)-acetic acid have been utilized as ligands to form complexes with metals such as manganese and rhenium. These complexes have been characterized by X-ray crystallography, illustrating the ligand's role in the formation of metal-organic frameworks and its potential applications in catalysis and material science (Peters et al., 2009).

Biological Activities and Therapeutic Potential

- The biological activities of this compound derivatives have been extensively studied, with findings suggesting their potential in pharmacological applications. For instance, novel silver complexes based on derivatives have shown significant in vitro antitumor activity, highlighting their promise as chemotherapeutic tools (Pellei et al., 2023). Additionally, pyrazoline derivatives have been explored for their corrosion inhibition properties, suggesting applications in material science and engineering (Lgaz et al., 2020).

Fluorescent Properties and Spectroscopic Applications

- Some pyrazole derivatives exhibit fluorescent properties, which have been characterized by UV-Vis and emission spectroscopy. These properties suggest potential applications in the development of fluorescent probes and materials for optical devices (Hasan et al., 2011).

Mechanism of Action

Mode of Action

It’s worth noting that many pyrazole derivatives have been found to exhibit anti-inflammatory effects .

Biochemical Pathways

It’s known that pyrazole derivatives can inhibit inflammation via apoptotic mechanisms or cyclin-dependent kinase inhibitors .

Result of Action

Related compounds have been found to exhibit anti-inflammatory effects .

Properties

IUPAC Name |

2-(3,5-diphenylpyrazol-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O2/c20-17(21)12-19-16(14-9-5-2-6-10-14)11-15(18-19)13-7-3-1-4-8-13/h1-11H,12H2,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIHJYPFNYZEWPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NN2CC(=O)O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40356452 | |

| Record name | (3,5-Diphenyl-pyrazol-1-yl)-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40356452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>41.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47203340 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

93323-67-2 | |

| Record name | (3,5-Diphenyl-pyrazol-1-yl)-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40356452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one](/img/structure/B1581603.png)

![4,6-Dichloro-2-(methylthio)-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B1581607.png)